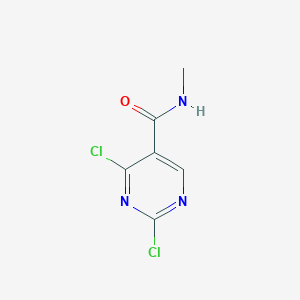

2,4-dichloro-N-methylpyrimidine-5-carboxamide

Description

2,4-Dichloro-N-methylpyrimidine-5-carboxamide is a pyrimidine derivative characterized by a chlorinated aromatic ring with substituents at positions 2, 4, and 4. Its structure includes:

- Chlorine atoms at positions 2 and 4, enhancing electrophilicity and enabling nucleophilic substitution reactions.

- A methyl group on the pyrimidine nitrogen, influencing lipophilicity and metabolic stability.

- A carboxamide group at position 5, critical for hydrogen bonding and target interactions.

This compound serves as a key intermediate in synthesizing bioactive molecules, such as kinase inhibitors (e.g., 5-((2-chloropyrimidin-4-yl)amino)-N-methyl-1H-pyrazole-3-carboxamide) . Its reactivity and structural features make it valuable in medicinal chemistry.

Properties

IUPAC Name |

2,4-dichloro-N-methylpyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N3O/c1-9-5(12)3-2-10-6(8)11-4(3)7/h2H,1H3,(H,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAXKQXKSAGCYMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CN=C(N=C1Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201253224 | |

| Record name | 2,4-Dichloro-N-methyl-5-pyrimidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201253224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39714-33-5 | |

| Record name | 2,4-Dichloro-N-methyl-5-pyrimidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39714-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-N-methyl-5-pyrimidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201253224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 2,4-dichloropyrimidine with methylamine under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes and subsequent reactions with methylamine. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-methylpyrimidine-5-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

Reduction Reactions: The compound can be reduced under specific conditions to form different derivatives.

Oxidation Reactions: It can undergo oxidation to form oxidized products.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while reduction and oxidation reactions can lead to different reduced or oxidized forms of the compound .

Scientific Research Applications

2,4-Dichloro-N-methylpyrimidine-5-carboxamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-methylpyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide Derivatives

- Key Differences : Replaces chlorine atoms with a piperazine ring at position 2.

- Impact :

- Enhanced solubility due to the polar piperazine group.

- Altered binding affinity in biological systems (e.g., serotonin receptor modulation) .

- Spectral IR shows C=O stretches at 1621 cm⁻¹ (similar to the target compound), while NMR reveals distinct shifts for piperazine protons (e.g., δ 3.99 ppm for CH₂ groups) .

N-(4-Chlorophenyl)-3-formyl-6-methyl-4-aryl-tetrahydropyrimidine-5-carboxamide

- Key Differences :

- Partially saturated pyrimidine ring (1,2,3,4-tetrahydropyrimidine).

- Thioxo group at position 2 and aryl substituents.

- Impact :

Ethyl 2-Amino-4,6-diarylpyrimidine-5-carboxylate

- Key Differences: Carboxylate ester instead of carboxamide. Amino and aryl groups at positions 2, 4, and 5.

- Impact :

Demethylation Pathways

- Triazenoimidazole carboxamides (e.g., DIC) undergo N-demethylation via liver microsomes, producing formaldehyde and aminoimidazole carboxamide .

Insecticidal Activity of Oxadiazoles

- 2,5-Disubstituted-1,3,4-oxadiazoles exhibit insecticidal activity (LC₅₀: 14.33–15.85 µg/mL) via steric and electronic effects (e.g., molecular length, LUMO energy) .

- Hypothesized Comparison : The target compound’s chlorinated pyrimidine core may offer superior halogen bonding for target interactions compared to oxadiazoles.

Physicochemical Properties

Biological Activity

2,4-Dichloro-N-methylpyrimidine-5-carboxamide is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by:

- Pyrimidine Ring : A six-membered aromatic ring containing nitrogen atoms at positions 1 and 3.

- Chlorine Substituents : Two chlorine atoms located at positions 2 and 4 enhance its reactivity.

- Methyl Group : An N-methyl group at position 5 contributes to its pharmacological properties.

- Carboxamide Group : The presence of a carboxamide group increases solubility and biological activity.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, such as cyclooxygenase (COX) enzymes, which are crucial for inflammation and pain pathways .

- Cellular Pathway Modulation : It has been suggested that this compound interacts with signaling pathways like the ERK5 mitogen-activated protein kinase pathway, which plays a role in cell proliferation and survival .

Biological Activities

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of chlorine substituents often enhances this activity by increasing lipophilicity and membrane penetration.

- Anti-inflammatory Effects : Studies have shown that pyrimidine derivatives can significantly inhibit COX-2 activity. For instance, related compounds demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .

- Anticancer Potential : The inhibition of specific kinases involved in cancer progression suggests that this compound may possess anticancer properties. Inhibiting the ERK5 pathway could reduce tumor growth and metastasis .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Key findings include:

- Substituent Effects : Electron-withdrawing groups like chlorine enhance potency against certain targets. Conversely, electron-donating groups may decrease activity by altering binding affinity .

- Positioning of Functional Groups : The position of substituents on the pyrimidine ring significantly impacts the compound's interaction with biological targets, influencing both potency and selectivity .

Case Studies

Several studies have explored the biological activity of similar compounds:

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,4-dichloro-N-methylpyrimidine-5-carboxamide?

- Answer : The compound can be synthesized via coupling reactions using carbodiimide reagents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst. This method is effective for forming carboxamide bonds from carboxylic acid precursors and amines under reflux conditions in dichloromethane . Alternative routes may involve nucleophilic substitution at the pyrimidine ring’s 2- and 4-positions using chlorinating agents (e.g., POCl₃) followed by N-methylation .

Q. Which analytical techniques are critical for confirming the compound’s purity and structural integrity?

- Answer : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is standard for assessing purity . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions, while infrared (IR) spectroscopy identifies carbonyl stretches (C=O at ~1620 cm⁻¹) and secondary amide bands . Mass spectrometry (ESI-MS) provides molecular weight validation .

Q. What initial biological screening assays are appropriate for evaluating its pharmacological potential?

- Answer : Receptor binding assays (e.g., for kinases or GPCRs) are recommended due to structural similarities to known pharmacophores in medicinal chemistry. For agrochemical research, enzyme inhibition studies (e.g., acetylcholinesterase or cytochrome P450) can assess pesticidal/herbicidal activity .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for higher yields of this compound?

- Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states. Computational tools like reaction path search algorithms minimize trial-and-error by identifying optimal solvents, temperatures, and catalysts. Experimental validation via microreactor setups can refine these predictions, creating a feedback loop for rapid optimization .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Answer : Cross-validate results using orthogonal assays (e.g., cell-based vs. enzymatic assays). Statistical tools like Bland-Altman analysis quantify systematic biases, while molecular docking studies reconcile discrepancies by probing binding mode variations (e.g., allosteric vs. orthosteric interactions) . Replicate experiments under standardized conditions to isolate confounding variables .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

- Answer : Systematically modify substituents at the pyrimidine ring (e.g., replacing chloro groups with fluoro or methoxy) and the N-methyl carboxamide moiety. Test derivatives in parallel against target receptors/enzymes. Use multivariate regression analysis to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity . X-ray crystallography or cryo-EM of ligand-target complexes provides atomic-level SAR insights .

Q. What methodologies integrate this compound into materials science applications?

- Answer : Explore its use as a monomer in polymer synthesis (e.g., polyamides) via step-growth polymerization. Thermogravimetric analysis (TGA) assesses thermal stability, while cyclic voltammetry evaluates redox properties for electronic materials. Surface functionalization of nanoparticles with the compound can enhance catalytic or sensing capabilities .

Methodological Notes

- Synthetic Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and adjust stoichiometry based on intermediate stability .

- Data Reproducibility : Archive raw spectral data (NMR, HPLC) in open-access repositories to facilitate peer validation .

- Ethical Compliance : Adhere to OECD guidelines for agrochemical testing and ICH M7 for genotoxicity risk assessment in drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.